molecular formula C6H7N3O2S B12050131 3-Methylisothiazole-4,5-dicarboxamide

3-Methylisothiazole-4,5-dicarboxamide

Cat. No.: B12050131
M. Wt: 185.21 g/mol
InChI Key: WGJRHJKAKWKVQM-UHFFFAOYSA-N
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Description

3-Methylisothiazole-4,5-dicarboxamide is a heterocyclic compound featuring a five-membered isothiazole ring substituted with a methyl group at position 3 and carboxamide groups at positions 4 and 5. For example, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate () demonstrates the feasibility of functionalizing isothiazole rings at positions 3, 4, and 5, suggesting that 3-methyl substitution could be achieved via similar halogenation-alkylation or nucleophilic substitution strategies . The carboxamide groups likely enhance solubility and hydrogen-bonding capacity, which are critical for biological interactions or material applications.

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

3-methyl-1,2-thiazole-4,5-dicarboxamide

InChI

InChI=1S/C6H7N3O2S/c1-2-3(5(7)10)4(6(8)11)12-9-2/h1H3,(H2,7,10)(H2,8,11)

InChI Key

WGJRHJKAKWKVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisothiazole-4,5-dicarboxamide typically involves the reaction of 3-methylisothiazole with appropriate reagents to introduce the dicarboxamide functional groups. One common method involves the use of amide-forming reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Methylisothiazole-4,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylisothiazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-Methylisothiazole-4,5-dicarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylisothiazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can undergo photochemical isomerization, where it absorbs light and undergoes structural changes. This process involves pathways such as internal cyclization–isomerization, ring contraction–ring expansion, and direct photochemical reactions . These mechanisms are studied to understand the compound’s behavior under different conditions.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Effects : Isoxazole and isothiazole analogs share similar five-membered ring systems but differ in heteroatom placement (isothiazole: S and N; isoxazole: O and N), which alters electronic properties and reactivity.
  • Substituent Influence : Methyl groups at position 2 (imidazole) or 3 (isothiazole) may sterically hinder interactions or modulate lipophilicity. For instance, 2-methylimidazole-4,5-dicarboxamide derivatives exhibit antimicrobial activity, suggesting that methyl positioning relative to carboxamides is critical .

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